molecular formula C20H23F2N3O B5710333 N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Número de catálogo B5710333
Peso molecular: 359.4 g/mol
Clave InChI: BPRSYDYIEHKHIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, commonly known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of piperazine derivatives and has shown promising results in various studies.

Mecanismo De Acción

The exact mechanism of action of DFP-10825 is not yet fully understood. However, it is believed to act as a selective antagonist of the 5-HT2A serotonin receptor. It also has a high affinity for the alpha-1 adrenergic receptor and the dopamine D2 receptor. These interactions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been found to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of DFP-10825 is its potential therapeutic applications. It has shown promising results in various studies and may be a viable option for the treatment of neurological disorders and pain. However, one of the limitations of DFP-10825 is its relatively new status as a compound. More research is needed to fully understand its mechanism of action and potential side effects.

Direcciones Futuras

There are several future directions for research on DFP-10825. One area of interest is its potential use as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use as a treatment for depression. It has been found to have antidepressant effects in animal models of depression. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in humans.
Conclusion:
In conclusion, DFP-10825 is a novel compound that has shown promising results in various scientific research applications. Its potential therapeutic applications make it an interesting area of study for researchers. However, more research is needed to fully understand its mechanism of action and potential side effects.

Métodos De Síntesis

DFP-10825 can be synthesized by the reaction of 2,4-difluoroaniline with 4-(2-methylbenzyl)piperazine in the presence of acetic anhydride. The resulting intermediate is then treated with acetic acid and acetic anhydride to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

DFP-10825 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

Propiedades

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-15-4-2-3-5-16(15)13-24-8-10-25(11-9-24)14-20(26)23-19-7-6-17(21)12-18(19)22/h2-7,12H,8-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSYDYIEHKHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.